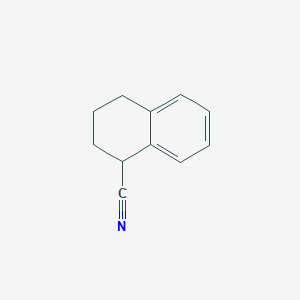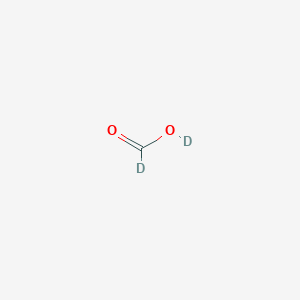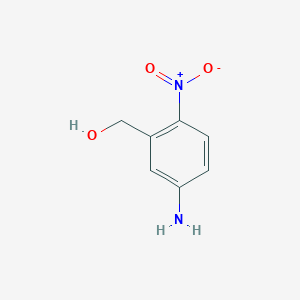
Bis(2-méthoxyéthyl) phtalate
Vue d'ensemble
Description
Bis(2-methoxyethyl) phthalate: is a phthalate ester that contains two 2-methoxyethanol groups. It is known for its historical use as a plasticizer in cellulose acetate plastics. due to concerns over its effects on human health, its use has been largely banned .
Applications De Recherche Scientifique
Chemistry: Bis(2-methoxyethyl) phthalate is used as a plasticizer in various polymer applications, enhancing the flexibility and durability of materials .
Biology: In biological research, bis(2-methoxyethyl) phthalate is studied for its effects on cellular processes and its potential toxicity .
Medicine: Although its use in medical applications is limited due to health concerns, it has been investigated for its potential effects on human health and development .
Industry: Historically, bis(2-methoxyethyl) phthalate was used in the production of cellulose acetate plastics, films, and coatings. It was also used as a plasticizer in various industrial applications .
Mécanisme D'action
Target of Action
Bis(2-methoxyethyl) phthalate, also commonly known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester bearing 2-methoxyethanol groups . Historically, it was used as a plasticizer in cellulose acetate plastics . The primary targets of DMEP are the cellulose acetate plastics where it was used as a plasticizer .
Mode of Action
The mode of action of DMEP is primarily through its role as a plasticizer. As a plasticizer, DMEP increases the plasticity or fluidity of the material to which it is added, in this case, cellulose acetate plastics . This interaction results in the increased flexibility and durability of the plastics .
Biochemical Pathways
It is known that dmep rapidly undergoes hydrolysis to 2-methoxyethanol (2-me) and mono-2-methoxyethyl phthalate (mmep) . 2-ME is then oxidized to methoxyacetic acid (MAA) . These transformations suggest that DMEP may interact with metabolic pathways involving ester hydrolysis and oxidation.
Pharmacokinetics
The pharmacokinetics of DMEP involve rapid hydrolysis to 2-ME and MMEP, followed by oxidation of 2-ME to MAA . This suggests that DMEP is quickly metabolized and removed from the body.
Result of Action
The molecular and cellular effects of DMEP’s action are largely related to its role as a plasticizer. By increasing the plasticity of cellulose acetate plastics, DMEP can enhance the material’s flexibility and durability . Dmep is now largely banned due to concerns over its effects on human health .
Action Environment
The action, efficacy, and stability of DMEP can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the rate of DMEP’s hydrolysis and subsequent metabolism . Additionally, the specific application (e.g., in cellulose acetate plastics) can also impact DMEP’s action .
Analyse Biochimique
Biochemical Properties
It is known that DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP)
Cellular Effects
It is moderately toxic by ingestion and intraperitoneal routes . It is mildly toxic by inhalation and has been reported to cause skin and eye irritation
Molecular Mechanism
It is hypothesized that DMEP acts by in vivo hydrolysis to 2-methoxyethanol (2-ME), which in turn is metabolized
Dosage Effects in Animal Models
The effects of Bis(2-methoxyethyl) phthalate vary with different dosages in animal models. The lethal dose (LD50) for dermal exposure in rabbits is 19,800 mg/kg
Metabolic Pathways
It is known that DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) phthalate is synthesized through the esterification of ethylene glycol monomethyl ether with phthalic anhydride. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid, or it can occur non-catalytically at high temperatures .
Industrial Production Methods: The industrial production of bis(2-methoxyethyl) phthalate follows the same esterification process, typically using a catalyst to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxyethyl) phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the formation of phthalic acid and 2-methoxyethanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize bis(2-methoxyethyl) phthalate to produce phthalic acid.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of monoesters and other derivatives.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methoxyethanol.
Oxidation: Phthalic acid.
Substitution: Monoesters and other derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate: Another phthalate ester used as a plasticizer, but with different alkyl groups.
Dimethyl phthalate: A simpler phthalate ester with two methyl groups.
Diethyl phthalate: A phthalate ester with two ethyl groups.
Uniqueness: Bis(2-methoxyethyl) phthalate is unique due to its 2-methoxyethanol groups, which impart specific chemical and physical properties. Its historical use as a plasticizer in cellulose acetate plastics and its subsequent ban due to health concerns highlight its distinct characteristics compared to other phthalate esters .
Propriétés
IUPAC Name |
bis(2-methoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bis(2-methoxyethyl)_phthalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025094 | |
| Record name | Di(2-methoxyethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid; [HSDB] | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
340 °C, BP: 230 deg at 10 mm Hg | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
410 °F (210 °C) (Open cup) | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1596 g/cu m at 20 °C | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, PRACTICALLY COLORLESS, OILY LIQ | |
CAS No. |
117-82-8 | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di(2-methoxyethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68W8XUO221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -45 °C | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed for the detection and quantification of Bis(2-methoxyethyl) phthalate in various matrices?
A1: Several analytical techniques are commonly used, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and specific, allowing for the separation and quantification of Bis(2-methoxyethyl) phthalate in complex matrices like food packaging materials [], perfumes [], and baby food [].
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique is favored for analyzing Bis(2-methoxyethyl) phthalate in beverages [], tilapia [], and milk [] due to its high sensitivity and ability to separate similar compounds.
- Solid-Phase Extraction (SPE) coupled with GC-MS/MS or HPLC-MS/MS: This approach involves extracting and purifying the analyte from the sample matrix before analysis. This is particularly useful for analyzing Bis(2-methoxyethyl) phthalate in vegetables [, ] where matrix effects can interfere with accurate quantification.
Q2: How prevalent is Bis(2-methoxyethyl) phthalate contamination in consumer products and the environment?
A: Research indicates Bis(2-methoxyethyl) phthalate is found in various consumer products. It was detected in personal care products in Shanghai, with exposure levels similar for infants and adult females, mainly attributed to dermal contact []. Additionally, studies have identified the compound in beverages packaged in plastic bottles, including mineral water and flavored drinks []. The compound was also found to leach from drinking straws []. These findings highlight the widespread use of Bis(2-methoxyethyl) phthalate and its potential for human exposure.
Q3: What are the primary applications of Bis(2-methoxyethyl) phthalate?
A3: Bis(2-methoxyethyl) phthalate is primarily utilized as a plasticizer in various applications:
- Cellulose Acetate Products: It was commonly used in the production of animation cels to enhance flexibility and durability [].
- Mobile Spray Hoses: The compound is incorporated into methyl silicone rubber formulations to improve the flexibility and pressure resistance of the hoses [].
Q4: Has Bis(2-methoxyethyl) phthalate been found in any biological sources?
A: Interestingly, Bis(2-methoxyethyl) phthalate was isolated and characterized from the root of the plant Cissampelos owariensis (P. Beauv) []. This discovery suggests that the compound might not be exclusively synthetic and could occur naturally in certain plant species.
Q5: What are the key findings regarding the occurrence of Bis(2-methoxyethyl) phthalate in food products?
A5: Studies have revealed the presence of Bis(2-methoxyethyl) phthalate in various food products, highlighting potential dietary exposure routes:
- Tilapia: Analysis of tilapia samples showed detectable levels of Bis(2-methoxyethyl) phthalate, raising concerns about its accumulation in the food chain [].
- Milk: The compound was also detected in milk samples, suggesting possible contamination during processing or packaging [].
- Baby Food: Bis(2-methoxyethyl) phthalate was found in various baby food samples, raising concerns about potential exposure risks for infants [].
- Various Food Products in Xi'an: A study investigating food safety in Xi'an, China, detected Bis(2-methoxyethyl) phthalate in different food items, assessing potential dietary exposure risks [].
Q6: What are the environmental implications of Bis(2-methoxyethyl) phthalate usage?
A: While more research is needed to fully understand its environmental impact, a study examining surface water pollution in Beijing detected Bis(2-methoxyethyl) phthalate, suggesting its potential presence as an environmental contaminant [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)


